Rel-(3R,5R)-3,5-difluoropiperidine
Description
Rel-(3R,5R)-3,5-Difluoropiperidine is a fluorinated piperidine derivative with a defined stereochemical configuration at the 3rd and 5th positions. Its hydrochloride form (CAS 259110-61-7) has a molecular formula of C₅H₁₀ClF₂N, a molecular weight of 157.59 g/mol, and is typically stored under inert atmospheric conditions . Fluorinated piperidines are critical intermediates in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors and cardiovascular drugs. The 3R,5R stereochemistry enhances metabolic stability and target binding affinity, making it valuable in drug design .
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(3R,5R)-3,5-difluoropiperidine |
InChI |
InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
FXAZVBOIOYBLII-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1F)F |
Canonical SMILES |
C1C(CNCC1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,5R)-3,5-difluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the direct fluorination of piperidine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize microreactors to control reaction parameters precisely, leading to higher efficiency and scalability. The use of flow chemistry also minimizes the risk of hazardous by-products and improves the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,5R)-3,5-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Rel-(3R,5R)-3,5-difluoropiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-(3R,5R)-3,5-difluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacokinetic properties.
Comparison with Similar Compounds
Stereoisomers of Difluoropiperidine
Difluoropiperidines exhibit distinct physicochemical and biological properties based on their stereochemistry. Key isomers include:
Key Findings :
Substituent Effects: Fluorine vs. Methyl Groups
Replacing fluorine with methyl groups alters electronic and steric properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
